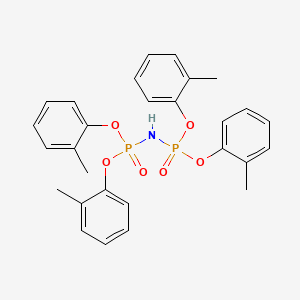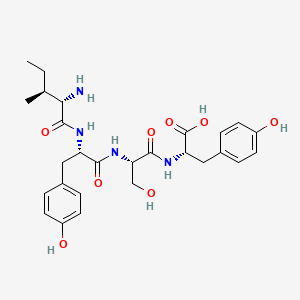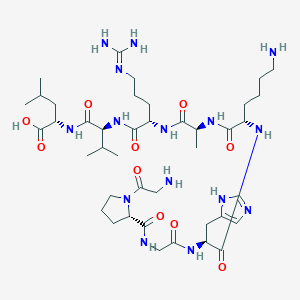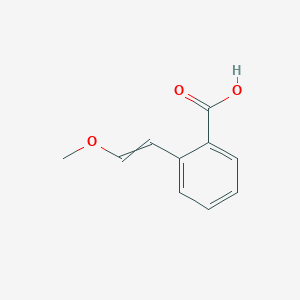
1-Silyl-1-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Silyl-1-hexene is an organosilicon compound with the molecular formula C6H12Si It is an alkene with a silicon atom bonded to the first carbon of the hexene chain
準備方法
1-Silyl-1-hexene can be synthesized through several methods. One common approach involves the hydrosilylation of 1-hexene with a silane compound in the presence of a catalyst. This reaction typically requires a transition metal catalyst such as platinum or rhodium to proceed efficiently. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve similar hydrosilylation processes, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs.
化学反応の分析
1-Silyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The silicon-carbon bond can be reduced using hydride reagents, leading to the formation of silanes.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon is replaced by other nucleophiles such as halides or alkoxides.
科学的研究の応用
1-Silyl-1-hexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds
Materials Science: The compound is used in the development of silicone-based materials, including polymers and resins. These materials have applications in various industries, such as electronics, automotive, and construction.
Catalysis: this compound is used as a ligand in transition metal catalysis, where it can influence the activity and selectivity of the catalyst.
作用機序
The mechanism of action of 1-silyl-1-hexene in chemical reactions typically involves the interaction of the silicon atom with other reactants. In hydrosilylation reactions, the silicon atom forms a bond with the carbon-carbon double bond of the alkene, facilitated by a transition metal catalyst. This process involves the formation of a metal-alkyl intermediate, which then transfers the silicon to the alkene.
In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species, leading to the formation of epoxides or diols. The silicon atom can also stabilize reaction intermediates, influencing the overall reaction pathway.
類似化合物との比較
1-Silyl-1-hexene can be compared to other organosilicon compounds, such as:
1-Hexene: Unlike this compound, 1-hexene does not contain a silicon atom.
Trimethylsilyl-1-hexene: This compound has three methyl groups attached to the silicon atom, which can influence its steric and electronic properties compared to this compound.
Vinyltrimethylsilane: This compound has a vinyl group attached to the silicon atom, making it more reactive in certain types of polymerization reactions.
This compound is unique due to its specific structure, which combines the reactivity of an alkene with the properties of a silicon-containing compound. This combination allows for a wide range of chemical transformations and applications.
特性
分子式 |
C6H11Si |
|---|---|
分子量 |
111.24 g/mol |
InChI |
InChI=1S/C6H11Si/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3 |
InChIキー |
DDDHNOQMQJZXDR-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)


![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)



![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)


